1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group and a methylthio group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(methylthio)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Thiophenes: Another class of sulfur-containing heterocycles with applications in medicinal chemistry and material science.
Uniqueness: 1-(3-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-16-9-4-2-3-8(7-9)13-6-5-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
IISWSKHUDIBOTH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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